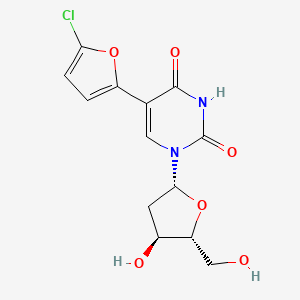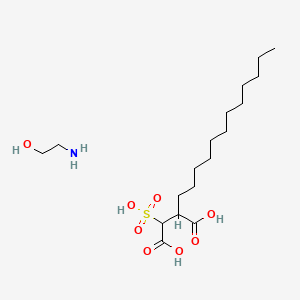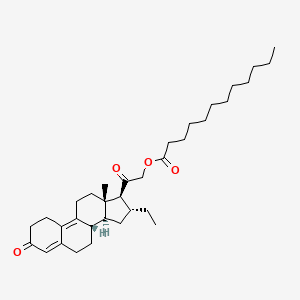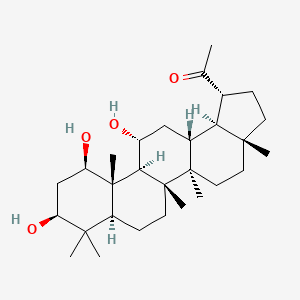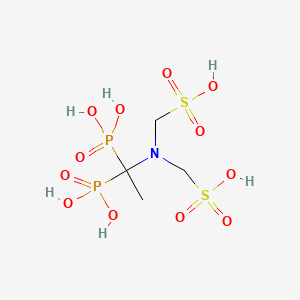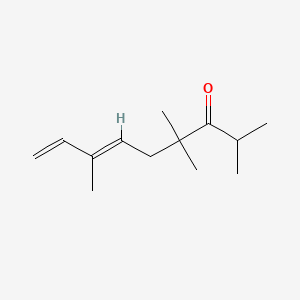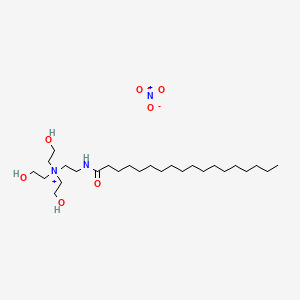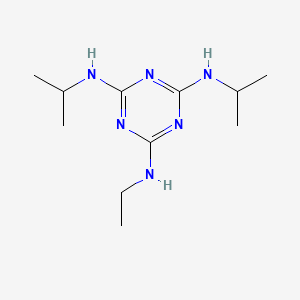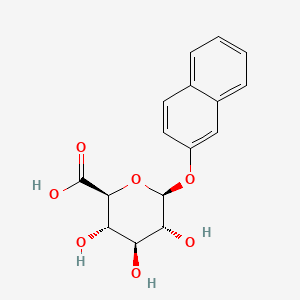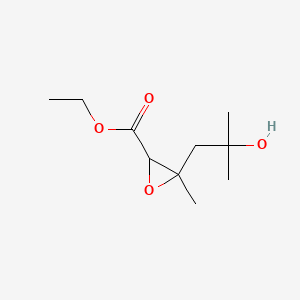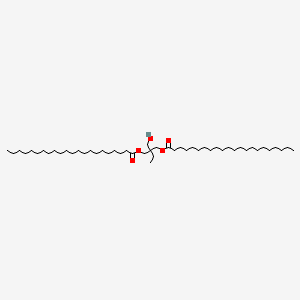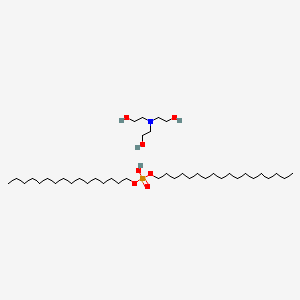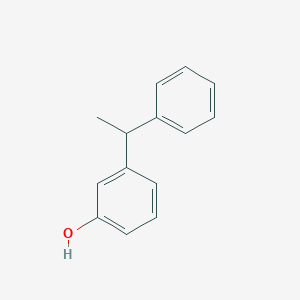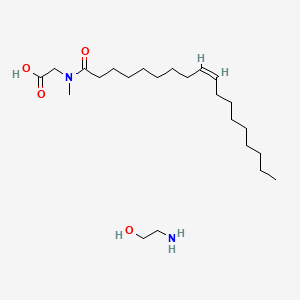
Einecs 240-219-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
1,3,5-Triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of dicyandiamide with ammonia under high pressure and temperature. The reaction typically occurs in an aqueous medium and requires a catalyst to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of 1,3,5-Triazine-2,4,6-triamine often involves the use of large-scale reactors where dicyandiamide and ammonia are combined under controlled conditions. The process is optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert 1,3,5-Triazine-2,4,6-triamine into simpler amine compounds.
Substitution: It can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various halogenating agents and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various triazine derivatives, which have applications in different fields such as agriculture and pharmaceuticals.
科学的研究の応用
1,3,5-Triazine-2,4,6-triamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex chemical compounds.
Biology: In biological research, it serves as a precursor for the synthesis of biologically active molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its use in drug development.
Industry: It is used in the production of resins, adhesives, and coatings due to its chemical stability and reactivity.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4,6-triamine involves its interaction with various molecular targets. It can form stable complexes with metal ions, which is crucial for its applications in catalysis and material science. Additionally, its ability to undergo substitution reactions allows it to modify biological molecules, making it useful in medicinal chemistry.
類似化合物との比較
Similar Compounds
Melamine: Another triazine derivative with similar chemical properties.
Cyanuric acid: Shares the triazine ring structure but has different functional groups.
Ammeline: A derivative of melamine with an additional amine group.
Uniqueness
1,3,5-Triazine-2,4,6-triamine is unique due to its versatile reactivity and stability, which make it suitable for a wide range of applications. Its ability to form stable complexes with metal ions and undergo various chemical reactions distinguishes it from other similar compounds.
特性
CAS番号 |
16070-29-4 |
|---|---|
分子式 |
C23H46N2O4 |
分子量 |
414.6 g/mol |
IUPAC名 |
2-aminoethanol;2-[methyl-[(Z)-octadec-9-enoyl]amino]acetic acid |
InChI |
InChI=1S/C21H39NO3.C2H7NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(23)22(2)19-21(24)25;3-1-2-4/h10-11H,3-9,12-19H2,1-2H3,(H,24,25);4H,1-3H2/b11-10-; |
InChIキー |
APORHXDNYYBWMK-GMFCBQQYSA-N |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)N(C)CC(=O)O.C(CO)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


